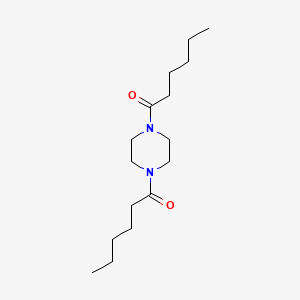
Piperazine, 1,4-dihexanoyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1,4-dihexanoyl-: is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring Piperazine, 1,4-dihexanoyl- is characterized by the presence of hexanoyl groups attached to the nitrogen atoms of the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-dihexanoyl- typically involves the acylation of piperazine with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperazine+2Hexanoyl Chloride→Piperazine, 1,4-dihexanoyl-+2HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of Piperazine, 1,4-dihexanoyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: Piperazine, 1,4-dihexanoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hexanoyl groups can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reagents like acyl chlorides or anhydrides are employed.
Major Products:
Oxidation: N-oxides of Piperazine, 1,4-dihexanoyl-.
Reduction: Piperazine derivatives with alcohol groups.
Substitution: Piperazine derivatives with different acyl or functional groups.
科学研究应用
Chemistry: Piperazine, 1,4-dihexanoyl- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, Piperazine, 1,4-dihexanoyl- is studied for its potential as a pharmacological agent. It has shown promise in modulating biological pathways and interacting with specific protein targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, Piperazine, 1,4-dihexanoyl- is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance material characteristics such as flexibility and durability.
作用机制
The mechanism of action of Piperazine, 1,4-dihexanoyl- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Piperazine: The parent compound, which lacks the hexanoyl groups.
Piperazine, 1,4-diacetyl-: A similar compound with acetyl groups instead of hexanoyl groups.
Piperazine, 1,4-dibenzoyl-: A compound with benzoyl groups attached to the piperazine ring.
Uniqueness: Piperazine, 1,4-dihexanoyl- is unique due to the presence of hexanoyl groups, which impart specific chemical and physical properties. These properties can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other piperazine derivatives.
属性
CAS 编号 |
18903-09-8 |
|---|---|
分子式 |
C16H30N2O2 |
分子量 |
282.42 g/mol |
IUPAC 名称 |
1-(4-hexanoylpiperazin-1-yl)hexan-1-one |
InChI |
InChI=1S/C16H30N2O2/c1-3-5-7-9-15(19)17-11-13-18(14-12-17)16(20)10-8-6-4-2/h3-14H2,1-2H3 |
InChI 键 |
FDZTWQOEIFKHDA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)N1CCN(CC1)C(=O)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


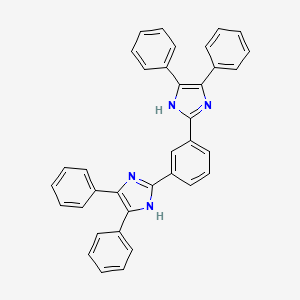


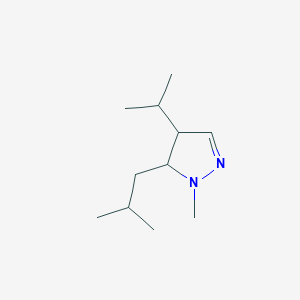
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
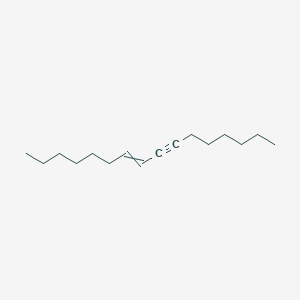

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
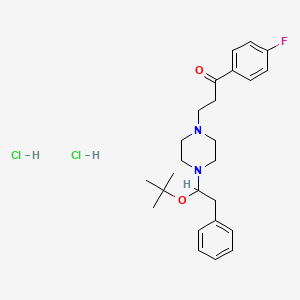
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
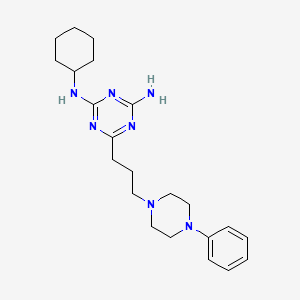
silane](/img/structure/B14713525.png)
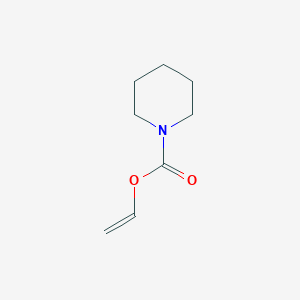
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)
